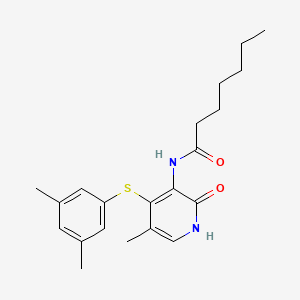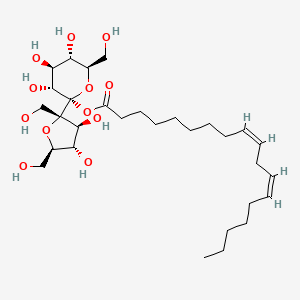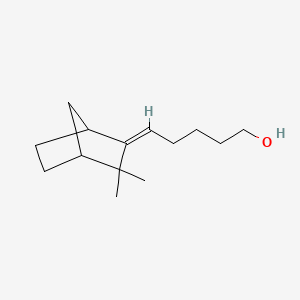
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol is an organic compound with the molecular formula C₁₄H₂₄O and a molecular weight of 208.34 g/mol . This compound features a bicyclic structure with a hydroxyl group attached to a pentane chain, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbicyclo(2.2.1)hept-2-ene.
Hydroxylation: The double bond in the bicyclic structure is hydroxylated using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Alkyl halides, esters
Applications De Recherche Scientifique
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)-: Similar structure but with an ethanol moiety.
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, (1R)-: Similar bicyclic structure but with different functional groups.
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-penten-2-one: Similar structure with a ketone group.
Uniqueness
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol is unique due to its specific combination of a bicyclic structure and a pentane chain with a hydroxyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
93892-54-7 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(5Z)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)pentan-1-ol |
InChI |
InChI=1S/C14H24O/c1-14(2)12-8-7-11(10-12)13(14)6-4-3-5-9-15/h6,11-12,15H,3-5,7-10H2,1-2H3/b13-6- |
Clé InChI |
NMFZKBFSVCPDJM-MLPAPPSSSA-N |
SMILES isomérique |
CC\1(C2CCC(C2)/C1=C/CCCCO)C |
SMILES canonique |
CC1(C2CCC(C2)C1=CCCCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


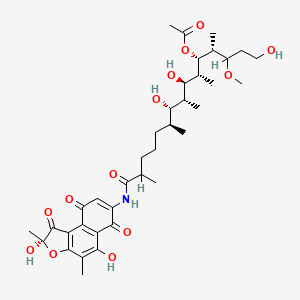

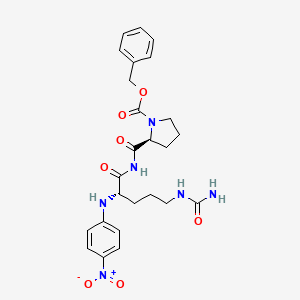



![Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)

![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)
